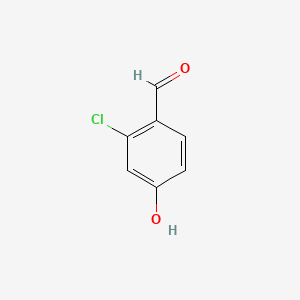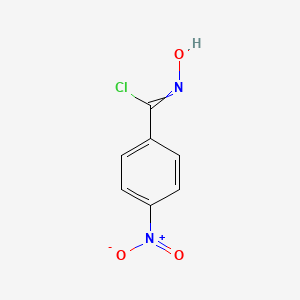
2-ブロモヘキサン酸メチル
概要
説明
Methyl 2-bromohexanoate is an organic compound characterized by the presence of a bromine atom and an ester functional group. Its chemical formula is C7H13BrO2, and it is known for its applications in various chemical processes. This colorless liquid is also referred to as methyl 2-bromocaproate .
科学的研究の応用
Methyl 2-bromohexanoate has significant applications in scientific research, particularly in organic synthesis and drug development. It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. For example, it has been utilized in the synthesis of 2-butyl-2H-pyrido[3,2-b]-1,4-oxazin-3(4H)-one, a compound with potential medicinal properties . Additionally, its reactivity makes it valuable in the development of new synthetic methodologies and the study of reaction mechanisms.
作用機序
Mode of Action
Methyl 2-bromohexanoate is known to undergo addition reactions with other compounds. For instance, it can react with methyl-10-undecenoate to yield lactone and dimethyl-2-butyltridecandioate . This suggests that Methyl 2-bromohexanoate can act as a reactant in organic synthesis, contributing to the formation of more complex molecules.
Result of Action
The primary result of Methyl 2-bromohexanoate’s action is the formation of new compounds through addition reactions. For example, it can react with methyl-10-undecenoate to form lactone and dimethyl-2-butyltridecandioate .
生化学分析
Biochemical Properties
Methyl 2-bromohexanoate plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It undergoes addition reactions with other compounds, such as methyl-10-undecenoate, to yield lactone and dimethyl-2-butyltridecandioate . The compound interacts with various enzymes and proteins, facilitating the formation of new chemical bonds and the modification of existing ones. These interactions are crucial for the synthesis of biologically active molecules and the study of enzyme mechanisms.
Cellular Effects
Methyl 2-bromohexanoate has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. In particular, the compound has been studied for its effects on gene mutation in bacterial cells, where it was found to be non-mutagenic under specific conditions . The impact of Methyl 2-bromohexanoate on cellular function is essential for understanding its potential therapeutic applications and toxicity.
Molecular Mechanism
The molecular mechanism of Methyl 2-bromohexanoate involves its interaction with biomolecules at the molecular level. The compound can act as an alkylating agent, modifying the structure of proteins and nucleic acids. This modification can lead to changes in enzyme activity, inhibition or activation of metabolic pathways, and alterations in gene expression . Understanding these molecular interactions is crucial for developing new drugs and therapeutic strategies.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 2-bromohexanoate can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that Methyl 2-bromohexanoate is stable under specific conditions, but its activity may decrease over time due to degradation . Monitoring these temporal effects is essential for accurate experimental results and reproducibility.
Dosage Effects in Animal Models
The effects of Methyl 2-bromohexanoate vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to toxic or adverse effects. Studies have shown that the compound’s toxicity is dose-dependent, with higher doses causing more significant cellular damage and adverse effects . Understanding these dosage effects is crucial for determining safe and effective therapeutic doses.
Metabolic Pathways
Methyl 2-bromohexanoate is involved in various metabolic pathways, including phase I and phase II metabolic reactions. These reactions involve the modification of the compound by enzymes such as cytochrome P450, leading to the formation of metabolites that can be excreted from the body . The study of these metabolic pathways is essential for understanding the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of Methyl 2-bromohexanoate within cells and tissues are critical for its biological activity. The compound can interact with transporters and binding proteins, affecting its localization and accumulation in specific cellular compartments . Understanding these transport mechanisms is essential for predicting the compound’s therapeutic effects and potential side effects.
Subcellular Localization
Methyl 2-bromohexanoate’s subcellular localization plays a significant role in its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Studying its subcellular localization helps in understanding its mechanism of action and potential therapeutic applications.
準備方法
Methyl 2-bromohexanoate can be synthesized through several methods. One common synthetic route involves the reaction of hexanal with ammonium cerium (IV) nitrate and lithium bromide in methanol. The reaction is carried out at a temperature of 35-40°C for 3.5 hours. The product is then isolated using gradient silica gel column chromatography with petroleum ether and chloroform as eluents . Industrial production methods typically involve similar reaction conditions but on a larger scale to ensure higher yields and purity.
化学反応の分析
Methyl 2-bromohexanoate undergoes various chemical reactions, including:
Addition Reactions: It reacts with methyl-10-undecenoate to yield lactone and dimethyl-2-butyltridecandioate.
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: While specific details on oxidation and reduction reactions are less common, the presence of the ester group allows for potential transformations under suitable conditions.
Common reagents used in these reactions include methyl-10-undecenoate for addition reactions and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
類似化合物との比較
Methyl 2-bromohexanoate can be compared with other similar compounds, such as:
These compounds share similar structural features, such as the presence of a bromine atom and an ester group. methyl 2-bromohexanoate is unique due to its specific chain length and reactivity, which make it suitable for particular synthetic applications.
特性
IUPAC Name |
methyl 2-bromohexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13BrO2/c1-3-4-5-6(8)7(9)10-2/h6H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGLPDRIMFIXNBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9052715 | |
| Record name | Methyl 2-bromohexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9052715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5445-19-2 | |
| Record name | Hexanoic acid, 2-bromo-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5445-19-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexanoic acid, 2-bromo-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005445192 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5445-19-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21976 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Hexanoic acid, 2-bromo-, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methyl 2-bromohexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9052715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2-bromohexanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.221 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Diethyl [2,2'-bipyridine]-3,3'-dicarboxylate](/img/structure/B1630454.png)




![Bicyclo[3.2.1]octane-2,4-dione](/img/structure/B1630462.png)




![[6-(diethylamino)-9-(2-methoxycarbonylphenyl)xanthen-3-ylidene]-diethylazanium;tetrachlorozinc(2-)](/img/structure/B1630472.png)



